L-Name

Catalog No.
S537099
CAS No.
50903-99-6
M.F
C7H15N5O4
M. Wt
233.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Name

CAS Number

50903-99-6

Product Name

L-Name

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate

Molecular Formula

C7H15N5O4

Molecular Weight

233.23 g/mol

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1

InChI Key

KCWZGJVSDFYRIX-YFKPBYRVSA-N

SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N

Solubility

Soluble in DMSO

Synonyms

L-NAME, Methyl Ester, NG-Nitro-L-Arginine, Methyl Ester, NG-Nitroarginine, N omega Nitro L arginine Methyl Ester, N omega-Nitro-L-arginine Methyl Ester, N(G)-Nitro-L-arginine Methyl Ester, N(G)-Nitroarginine Methyl Ester, N(omega)-Nitro-L-arginine Methyl Ester, NG Nitro L Arginine Methyl Ester, NG Nitroarginine Methyl Ester, NG Nitroarginine Methyl Ester, D Orn Isomer, NG-Nitro-L-Arginine Methyl Ester, NG-Nitroarginine Methyl Ester, NG-Nitroarginine Methyl Ester, D-Orn-Isomer, NG-Nitroarginine Methyl Ester, L-Orn-Isomer, Monohydrochloride

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N

Description

The exact mass of the compound L-Name is 233.1124 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of L-arginine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Blood Pressure Regulation:

L-Name is a valuable tool for studying the role of NO in blood pressure regulation. Since NO relaxes blood vessels, inhibiting its production with L-Name can lead to vasoconstriction (narrowing of blood vessels) and an increase in blood pressure [3]. This allows researchers to assess the contribution of the NO pathway to blood pressure control in various models, including hypertension (high blood pressure) and heart failure.

Understanding Nitric Oxide's Role in the Nervous System:

L-Name plays a role in studies investigating the function of NO in the nervous system. NO acts as a neurotransmitter, influencing neuronal communication and processes like learning and memory [4]. By inhibiting NO production with L-Name, researchers can explore the specific effects of NO on neuronal activity and behavior.

Exploring Nitric Oxide's Involvement in Other Biological Processes:

Beyond blood pressure and the nervous system, L-Name finds use in research on various other NO-related processes. These include:

  • Inflammation: NO can modulate inflammatory responses. L-Name allows researchers to investigate the role of NO in different models of inflammation, such as arthritis and inflammatory bowel disease [5].
  • Wound Healing: NO plays a role in wound healing. Studies using L-Name can help understand how manipulating NO levels affects wound closure and tissue regeneration [6].
  • Cancer Research: NO might be involved in tumor growth and progression. Research with L-Name can contribute to understanding the role of NO in cancer development and potential therapeutic strategies [7].

Important Note

While L-Name is a valuable research tool, it's not a medicinal product and should not be used outside of controlled research settings.

Here are the references used for this response:

  • [1] L-NAME (L-NG-Nitroarginine Methyl Ester) National Institutes of Health:
  • [2] Nitric Oxide - an overview | ScienceDirect Topics()
  • [3] L-NAME and Dietary Nitrate in Cardiovascular Health | National Institutes of Health()
  • [4] Nitric Oxide and the Nervous System | National Institutes of Health()
  • [5] The Role of Nitric Oxide in Inflammation and Inflammatory Diseases | National Institutes of Health()
  • [6] Nitric Oxide and Wound Healing | National Institutes of Health()
  • [7] Nitric Oxide and Cancer | National Institutes of Health()

L-Name, chemically known as Nomega-Nitro-L-arginine methyl ester hydrochloride, is a non-selective inhibitor of nitric oxide synthase (NOS). Its molecular formula is C₇H₁₅N₅O₄·HCl, with a molecular weight of 269.69 g/mol. L-Name is primarily utilized in research settings to induce hypertension and study the physiological roles of nitric oxide (NO) in various biological systems. It acts by inhibiting the conversion of L-arginine to nitric oxide, thereby affecting vascular tone and blood pressure regulation .

  • L-NAME competitively inhibits NOS by mimicking the structure of L-arginine, a natural substrate for the enzyme []. This competition prevents L-arginine from binding to the active site of NOS, leading to a decrease in NO production.
  • The reduced NO levels can have various effects depending on the tissue and physiological context. For example, in blood vessels, decreased NO can lead to vasoconstriction (blood vessel narrowing) and potentially elevated blood pressure [].
  • L-NAME is generally considered a safe compound when used in controlled research settings []. However, high doses may cause side effects like hypotension (low blood pressure) and headaches due to its effects on NO production [].
  • L-NAME should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for handling potentially hazardous chemicals [].

L-Name undergoes hydrolysis in vivo to form Nomega-Nitro-L-arginine (L-NNA), which is its active form. This conversion is crucial for its function as an NOS inhibitor. The inhibition of NOS leads to decreased levels of nitric oxide and cyclic guanosine monophosphate (cGMP), which are important mediators in vascular relaxation and other physiological processes .

In experimental settings, L-Name has been shown to cause endothelium-dependent contractions and inhibit endothelium-dependent relaxation induced by acetylcholine in aortic rings. This indicates its role in modulating vascular responses through NO synthesis inhibition .

L-Name's primary biological activity is its ability to inhibit nitric oxide synthase, resulting in reduced nitric oxide production. This inhibition has significant implications for cardiovascular physiology, particularly in studies of hypertension. In animal models, administration of L-Name has been associated with increased systemic arterial blood pressure and bradycardia (slowed heart rate) due to its vasoconstrictive effects .

Furthermore, L-Name has been used to explore the role of nitric oxide in various pathological conditions, including diabetes and neurodegenerative diseases, where altered NO signaling pathways are implicated .

L-Name can be synthesized through several methods, typically involving the nitration of L-arginine derivatives. One common approach includes the reaction of L-arginine with nitrous acid or other nitrating agents under controlled conditions to yield Nomega-Nitro-L-arginine, which is then methylated to produce L-Name. The synthesis often requires purification steps to achieve high purity levels suitable for research applications .

L-Name is primarily used in pharmacological research to study the physiological roles of nitric oxide. Its applications include:

  • Hypertension Studies: Inducing hypertension in animal models to understand vascular function.
  • Cardiovascular Research: Investigating the role of nitric oxide in cardiovascular diseases.
  • Neuroscience: Exploring the effects of nitric oxide on neuronal function and neurodegeneration.
  • Diabetes Research: Studying the impact of altered NO signaling on diabetic complications .

Interaction studies involving L-Name have revealed its complex effects on various signaling pathways. For instance, it has been shown to potentiate the vasodilatory effects of nitroglycerin by releasing stored nitric oxide, indicating that while it inhibits NOS, it may also influence NO-mediated signaling indirectly . Additionally, L-Name has been used to examine how other compounds interact with NO pathways, particularly in the context of endothelial function and vascular reactivity.

L-Name shares similarities with several other compounds that also act as nitric oxide synthase inhibitors or modulate nitric oxide pathways. Here are some notable comparisons:

Compound NameTypeSelectivityUnique Features
Nomega-Nitro-L-arginine (L-NNA)NOS InhibitorSelectiveMore selective for endothelial NOS compared to L-Name
Nomega-Methyl-L-arginineNOS InhibitorNon-selectiveUsed for similar studies but less potent than L-Name
AgmatineEndogenous ModulatorNon-selectiveModulates NO signaling without direct inhibition
7-NitroindazoleNOS InhibitorSelectivePrimarily selective for neuronal NOS

L-Name's uniqueness lies in its broad application across various research fields while being a potent non-selective inhibitor of nitric oxide synthase. Its ability to induce hypertension makes it particularly valuable for studying cardiovascular dynamics and therapeutic interventions .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

233.11240398 g/mol

Monoisotopic Mass

233.11240398 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V55S2QJN2X

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

50903-99-6

Dates

Modify: 2024-04-14
1: Güney HZ, Görgün CZ, Tunçtan B, Uludağ O, Hodoğlugil U, Abacioğlu N, Zengil H. Circadian-rhythm-dependent effects of L-NG-nitroarginine methyl ester (L-NAME) on morphine-induced analgesia. Chronobiol Int. 1998 May;15(3):283-9. PubMed PMID: 9653581.
2: Tsuda K. Letter by Tsuda regarding article, "Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence". Circulation. 2014 Aug 26;130(9):e83. doi: 10.1161/CIRCULATIONAHA.113.007940. PubMed PMID: 25156921.
3: Bulbul T, Akosman MS, Yilmaz O, Ulutas E, Bulbul A. Supplementary dietary nitric oxide donor (sodium nitroprusside) or inhibitor (NG-nitro-L-arginine methyl ester) depressed growth performance and ovarian primordial and primary follicles in Japanese quail (Coturnix coturnix japonica) in a dose-dependent manner. Br Poult Sci. 2015;56(1):113-20. doi: 10.1080/00071668.2014.989489. Epub 2015 Jan 23. PubMed PMID: 25421145.
4: Shimizu M, Kochi T, Shirakami Y, Genovese S, Epifano F, Fiorito S, Mori T, Tanaka T, Moriwaki H. A newly synthesized compound, 4'-geranyloxyferulic acid-N(omega)-nitro-L-arginine methyl ester suppresses inflammation-associated colorectal carcinogenesis in male mice. Int J Cancer. 2014 Aug 15;135(4):774-84. doi: 10.1002/ijc.28718. Epub 2014 Jan 28. PubMed PMID: 24474144.
5: Wight JP, Haylor J, Muchaneta-Kubara EC, el Nahas AM. Differential effect of L-nitroarginine methyl ester on urinary cGMP and kidney growth in the conscious rat following uninephrectomy. Nephrol Dial Transplant. 1992;7(12):1185-9. PubMed PMID: 1337157.
6: Pollock DM, Polakowski JS, Opgenorth TJ, Pollock JS. Role of endothelin ET(A) receptors in the hypertension produced by 4-day L-nitroarginine methyl ester and cyclosporine treatment. Eur J Pharmacol. 1998 Apr 3;346(1):43-50. PubMed PMID: 9617750.
7: Chen TH, Liao FT, Yang YC, Wang JJ. Inhibition of inducible nitric oxide synthase ameliorates myocardial ischemia/reperfusion injury - induced acute renal injury. Transplant Proc. 2014 May;46(4):1123-6. doi: 10.1016/j.transproceed.2013.12.018. PubMed PMID: 24815143.
8: Yamaguchi T, Yamazaki T, Kawaguchi H, Tawa M, Nakamura Y, Shiota M, Osada-Oka M, Tanimoto A, Okamura T, Miura K, Iwao H, Yoshiyama M, Izumi Y. Noninvasive metabolic syndrome model using an extremely small minipig, the microminipig. J Pharmacol Sci. 2014;126(2):168-71. Epub 2014 Sep 19. PubMed PMID: 25242170.
9: Florian V, Caroline F, Francis C, Camille S, Fabielle A. Leptin modulates enteric neurotransmission in the rat proximal colon: an in vitro study. Regul Pept. 2013 Aug 10;185:73-8. doi: 10.1016/j.regpep.2013.06.010. Epub 2013 Jun 28. PubMed PMID: 23816465.
10: Nagashima R, Yamaguchi T, Tanaka H, Ogita K. Mechanism underlying the protective effect of tempol and Nω-nitro-L-arginine methyl ester on acoustic injury: possible involvement of c-Jun N-terminal kinase pathway and connexin26 in the cochlear spiral ligament. J Pharmacol Sci. 2010;114(1):50-62. Epub 2010 Aug 10. PubMed PMID: 20703012.
11: Nik Yusoff NS, Mustapha Z, Govindasamy C, Sirajudeen KN. Effect of Clonidine (an antihypertensive drug) treatment on oxidative stress markers in the heart of spontaneously hypertensive rats. Oxid Med Cell Longev. 2013;2013:927214. doi: 10.1155/2013/927214. Epub 2013 May 16. PubMed PMID: 23766863; PubMed Central PMCID: PMC3671561.
12: Peregud DI, Iakovleva AA, Stepanichev MIu, Panchenko LF, Guliaeva NV. [Role of NO/cGMP signaling cascade in the development of opium dependency]. Eksp Klin Farmakol. 2013;76(3):3-6. Russian. PubMed PMID: 23767094.
13: Ghasemi M, Karimollah AR, Bakhtiari B, Ghasemi A, Moezi L, Bahremand A, Ziaei P, Dehpour AR. Effect of biliary cirrhosis on neurogenic relaxation of rat gastric fundus and anococcygeus muscle: role of nitric oxide pathway. Dig Dis Sci. 2014 Nov;59(11):2675-81. doi: 10.1007/s10620-014-3225-0. Epub 2014 Jun 5. PubMed PMID: 24898099.
14: Avontuur JA, Buijk SL, Bruining HA. Distribution and metabolism of N(G)-nitro-L-arginine methyl ester in patients with septic shock. Eur J Clin Pharmacol. 1998 Oct;54(8):627-31. PubMed PMID: 9860150.
15: Kopincová J, Púzserová A, Bernátová I. L-NAME in the cardiovascular system - nitric oxide synthase activator? Pharmacol Rep. 2012;64(3):511-20. Review. PubMed PMID: 22814004.
16: Paulis L, Pechanova O, Zicha J, Krajcirovicova K, Barta A, Pelouch V, Adamcova M, Simko F. Melatonin prevents fibrosis but not hypertrophy development in the left ventricle of NG-nitro-L-arginine-methyl ester hypertensive rats. J Hypertens Suppl. 2009 Aug;27(6):S11-6. doi: 10.1097/01.hjh.0000358831.33558.97. PubMed PMID: 19633445.
17: Pfeiffer S, Leopold E, Schmidt K, Brunner F, Mayer B. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. Br J Pharmacol. 1996 Jul;118(6):1433-40. PubMed PMID: 8832069; PubMed Central PMCID: PMC1909689.
18: Fujii N, McGinn R, Stapleton JM, Paull G, Meade RD, Kenny GP. Evidence for cyclooxygenase-dependent sweating in young males during intermittent exercise in the heat. J Physiol. 2014 Dec 1;592(23):5327-39. doi: 10.1113/jphysiol.2014.280651. Epub 2014 Oct 17. PubMed PMID: 25326453; PubMed Central PMCID: PMC4262342.
19: Serna E, Mauricio MD, Lluch P, Segarra G, Cortina B, Lluch S, Medina P. Basal release of nitric oxide in the mesenteric artery in portal hypertension and cirrhosis: role of dimethylarginine dimethylaminohydrolase. J Gastroenterol Hepatol. 2013 May;28(5):880-6. doi: 10.1111/jgh.12119. PubMed PMID: 23302093.
20: Lira VA. Exercise-induced cardioprotection: more to k‘NO’w. Cardiology. 2015;130(3):172-4. PubMed PMID: 25720747.

Explore Compound Types